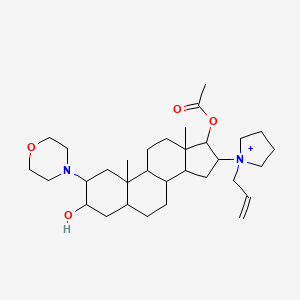![molecular formula C14H8I2O4 B8730095 2,2'-Diiodo-[1,1'-biphenyl]-4,4'-dicarboxylic acid CAS No. 65235-37-2](/img/structure/B8730095.png)
2,2'-Diiodo-[1,1'-biphenyl]-4,4'-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Diiodobiphenyl-4,4’-dicarboxylic acid is an organic compound with the molecular formula C14H8I2O4 It is a derivative of biphenyl, where two iodine atoms are substituted at the 2 and 2’ positions, and carboxylic acid groups are present at the 4 and 4’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2’-Diiodobiphenyl-4,4’-dicarboxylic acid can be synthesized through several methods. One common approach involves the Suzuki coupling reaction. In this method, 2,2’-diiodobiphenyl-4,4’-dicarboxylic acid dimethyl ester is reacted with benzeneboronic acid in the presence of a palladium catalyst to yield the desired product . Another method involves the hydrodeiodo Sonogashira-Heck-Cassar coupling reaction, where the compound undergoes a ring-closure reaction with phenylacetylene under catalytic conditions of Pd(OAc)2/CuI/phosphine in amines .
Industrial Production Methods
Industrial production methods for 2,2’-diiodobiphenyl-4,4’-dicarboxylic acid typically involve large-scale Suzuki coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Diiodobiphenyl-4,4’-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through reactions such as the Sonogashira coupling.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atoms.
Oxidation Reactions: The carboxylic acid groups can be oxidized to form other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper iodide, and phosphine ligands. The reactions are typically carried out under inert conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
2,2’-Diiodobiphenyl-4,4’-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 2,2’-diiodobiphenyl-4,4’-dicarboxylic acid involves its ability to undergo various chemical reactions, leading to the formation of different functionalized derivatives. These derivatives can interact with molecular targets and pathways, depending on their specific functional groups and structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dimethylbiphenyl-4,4’-dicarboxylic acid: This compound has methyl groups instead of iodine atoms and exhibits different chemical reactivity and properties.
2,2’-Dinitrobiphenyl-4,4’-dicarboxylic acid: This compound contains nitro groups and is used in different applications compared to the diiodo derivative.
Uniqueness
2,2’-Diiodobiphenyl-4,4’-dicarboxylic acid is unique due to the presence of iodine atoms, which provide specific reactivity and enable the synthesis of a wide range of derivatives through substitution reactions. This makes it a valuable compound in synthetic chemistry and material science.
Eigenschaften
CAS-Nummer |
65235-37-2 |
|---|---|
Molekularformel |
C14H8I2O4 |
Molekulargewicht |
494.02 g/mol |
IUPAC-Name |
4-(4-carboxy-2-iodophenyl)-3-iodobenzoic acid |
InChI |
InChI=1S/C14H8I2O4/c15-11-5-7(13(17)18)1-3-9(11)10-4-2-8(14(19)20)6-12(10)16/h1-6H,(H,17,18)(H,19,20) |
InChI-Schlüssel |
DDGDMKJKZZTSSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)I)C2=C(C=C(C=C2)C(=O)O)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-chlorophenyl)methyl]-4-propan-2-ylaniline](/img/structure/B8730022.png)



![N-[2-(cyclohexanecarbonyl)phenyl]acetamide](/img/structure/B8730065.png)
![methyl 1-[N-(furan-2-ylcarbonyl)amino]-1-cyclohexanecarboxylate](/img/structure/B8730087.png)

![4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B8730096.png)




